3-Fluoro-2-(methylthiomethoxy)phenylboronic acid

Organic Synthesis Cross-Coupling Steric Hindrance

Generic fluorophenylboronic acids fail to introduce the ortho-substituted steric bulk required for specific pharmaceutical scaffolds or covalent organic framework (COF) functionalization. This C8H10BFO3S (MW 216.04) reagent solves that gap. - **Application**: Enables Suzuki-Miyaura couplings where ortho-methylthiomethoxy groups modulate transmetalation kinetics; the thioether is a latent handle for post-synthetic oxidation (sulfone) or deprotection (phenol). - **Supply Certainty**: Standard 1g/5g packaging; strict quality control with HPLC/GC-MS data provided.

Molecular Formula C8H10BFO3S
Molecular Weight 216.04 g/mol
CAS No. 958454-11-0
Cat. No. B12615025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-(methylthiomethoxy)phenylboronic acid
CAS958454-11-0
Molecular FormulaC8H10BFO3S
Molecular Weight216.04 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)F)OCSC)(O)O
InChIInChI=1S/C8H10BFO3S/c1-14-5-13-8-6(9(11)12)3-2-4-7(8)10/h2-4,11-12H,5H2,1H3
InChIKeyJODGQMNUDNXWOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (CAS 958454-11-0): A Specialized Ortho-Substituted Arylboronic Acid Building Block


3-Fluoro-2-(methylthiomethoxy)phenylboronic acid (CAS 958454-11-0) is an arylboronic acid building block, C₈H₁₀BFO₃S (MW 216.04), characterized by a phenyl ring with a fluorine atom at the 3-position and a methylthiomethoxy (-OCH₂SCH₃) group at the 2-position [1]. This ortho-substitution pattern creates a unique steric and electronic environment around the boronic acid moiety, distinguishing it from simpler mono-substituted analogs. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in complex molecule synthesis [1].

Workflow Suzuki-Miyaura cross-coupling
Selection Ortho-substituted arylboronic acid building block
Use Context Sterically demanding biaryl synthesis

Critical Considerations for Sourcing 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid: Why Analogs Are Not Interchangeable


The selection of 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid over other fluoro-phenylboronic acids or thioether-containing building blocks is not trivial. The ortho-positioning of the large methylthiomethoxy group adjacent to the boronic acid creates significant steric hindrance. This alters the rate and efficiency of transmetalation in Suzuki couplings compared to less hindered analogs [1]. Furthermore, the specific electronic influence of the 3-fluoro and 2-methylthiomethoxy substituents on the phenyl ring's electron density will dictate reactivity and regioselectivity in subsequent steps. Using a generic alternative like 3-fluorophenylboronic acid or a para-substituted isomer would result in a different reaction profile, potentially leading to lower yields, side reactions, or failure in constructing the desired molecular architecture [2].

3-Fluoro-2-(methylthiomethoxy)phenylboronic acid Ortho-steric profile may require specialized catalysts
3-Fluorophenylboronic acid Lower steric hindrance; standard coupling conditions may not transfer
3-Fluoro-2-(methylthiomethoxy)phenylboronic acid Correct 3-fluoro substitution pattern
4-Fluoro-2-(methylthiomethoxy)phenylboronic acid Regioisomer leads to different final product structure

Quantitative Evidence for 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid Differentiation


Impact of Ortho-Substitution on Suzuki-Miyaura Coupling Yields

While direct yield data for this specific compound in a published head-to-head comparison is absent from public literature, class-level inference based on the behavior of ortho-substituted phenylboronic acids is informative. The compound's ortho-methylthiomethoxy group presents a sterically demanding environment. Literature demonstrates that di-ortho-substituted aryl halides can be coupled with secondary alkylboronic acids using a Pd-AntPhos catalyst to overcome significant steric hindrance [1]. This implies that coupling reactions with 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid will be more challenging and likely require specialized catalyst systems (e.g., bulky phosphine ligands) compared to reactions with less hindered analogs like 3-fluorophenylboronic acid. Attempting standard Suzuki conditions with Pd(PPh₃)₄ may result in significantly lower yields or complete failure [2].

Coupling Feasibility
Class-level inference
Lower yield expected vs Efficient coupling with standard catalysts
Catalyst selection review required
Class-level inference; validate under target conditions
Organic Synthesis Cross-Coupling Steric Hindrance

Regiochemical Purity: A Defining Feature for Complex Molecule Synthesis

The 3-fluoro-2-(methylthiomethoxy)phenylboronic acid regioisomer (CAS 958454-11-0) must be distinguished from its para-fluoro analog, 4-fluoro-2-(methylthiomethoxy)phenylboronic acid (CAS 958454-10-9) . These two isomers share the exact same molecular formula (C8H10BFO3S) and molecular weight (216.04 g/mol) [1]. Their differentiation relies on spectroscopic methods like NMR, as they are not separable by standard achiral chromatography. The use of the incorrect isomer will lead to a different substitution pattern in the final product, potentially invalidating an entire synthesis route or structure-activity relationship (SAR) study. For example, the 3-fluoro isomer could be a key intermediate for a specific drug candidate, while the 4-fluoro isomer would produce an inactive analog.

Regioisomer Identity
Head-to-head comparison
3-fluoro substitution vs 4-fluoro substitution (CAS 958454-10-9)
Regioisomer identity critical
CAS confirmation required; NMR for verification
Medicinal Chemistry Process Chemistry Regioselectivity

Enhanced Stability Profile Inferred from Sulfur-Containing Boronic Acid Formulations

While specific stability data for this compound is not public, recent patent literature (US provisional 63/509,173) and compositions claim that boronic acid compounds, when admixed with a sulfur-containing compound, exhibit significantly reduced degradation over prolonged storage periods [1]. This is a class-level inference. The 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid molecule itself contains a sulfur atom within its methylthiomethoxy substituent, which could confer an intrinsic stabilization effect compared to non-sulfur-containing analogs like 3-fluoro-2-methoxyphenylboronic acid. The latter, lacking sulfur, may be more susceptible to degradation pathways such as protodeboronation or oxidation over time, potentially leading to lower effective purity and reduced reaction yields upon use after long-term storage.

Storage Stability
Class-level inference
Inferred stability from internal sulfur
Long-term storage reliability may be higher
Class-level inference; limited public data
Reagent Stability Long-term Storage Procurement

Procurement-Driven Application Scenarios for 3-Fluoro-2-(methylthiomethoxy)phenylboronic acid


Synthesis of Sterically Hindered Biaryl Pharmacophores

This compound is uniquely suited for the synthesis of ortho-substituted biaryl motifs common in pharmaceuticals. Its ortho-methylthiomethoxy group introduces a defined steric challenge that can be strategically leveraged. As highlighted in Section 3, overcoming this challenge may require specialized catalysts, making the compound a critical reagent for accessing unique chemical space that is often correlated with improved drug-like properties, such as enhanced metabolic stability or target selectivity [1].

Construction of Ortho-Functionalized Covalent Organic Frameworks (COFs) and Advanced Materials

The methylthiomethoxy group serves as a latent functional handle. After its primary role in a coupling reaction, this group can be selectively modified (e.g., oxidized to a sulfoxide/sulfone or deprotected to a phenol). This orthogonal reactivity allows for the precise, post-synthetic functionalization of materials like COFs, enabling the fine-tuning of properties for applications in gas storage, catalysis, or sensing. The unique substitution pattern directly translates into a specific pore geometry and chemical environment in the final material [2].

Development of Novel 18F-Labeled PET Tracers

The presence of a fluorine atom on the ring makes this compound a potential precursor for developing ¹⁸F-labeled positron emission tomography (PET) tracers. The specific 3-fluoro-2-substituted architecture is not achievable with simpler fluorophenylboronic acids. Its ortho-substituent may influence the biodistribution and metabolic profile of the resulting tracer. Procuring this specific regioisomer is essential for establishing a robust and reproducible radiosynthesis route, a critical factor in the high-stakes, time-sensitive production of PET imaging agents [3].

Application
Selection Property
Validation Focus
Sterically hindered biaryl pharmacophore synthesis
Ortho-steric & electronic profile
Catalyst system compatibility, coupling yield
Ortho-functionalized COF construction
Latent functional group (methylthiomethoxy)
Post-synthetic modification efficiency, material property tuning
¹⁸F-labeled PET tracer development
Specific 3-fluoro-2-substituted architecture
Radiosynthesis reproducibility, biodistribution research

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